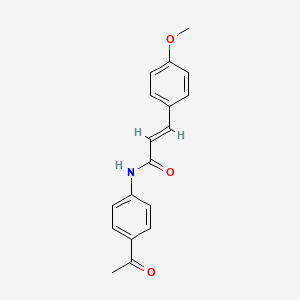
(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” is an organic compound that belongs to the class of amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetylphenylamine and 4-methoxybenzaldehyde.
Condensation Reaction: The 4-acetylphenylamine undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.
化学反应分析
Types of Reactions
“(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Industry
Dye and Pigment Production: Use as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system and functional groups may facilitate binding to these targets, leading to biological effects.
相似化合物的比较
Similar Compounds
(2E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group.
(2E)-N-(4-methoxyphenyl)-3-(4-acetylphenyl)prop-2-enamide: Different substitution pattern.
Uniqueness
The presence of both acetyl and methoxy groups in “(2E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide” may confer unique chemical and biological properties, distinguishing it from similar compounds.
属性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPDRZYUKCXAE-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
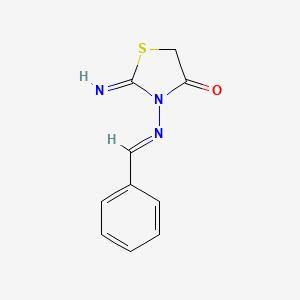
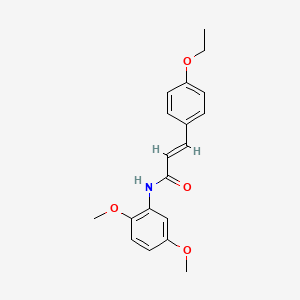
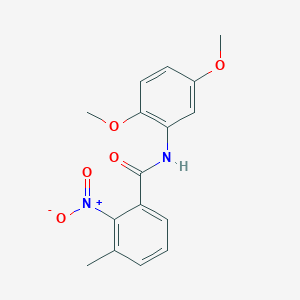
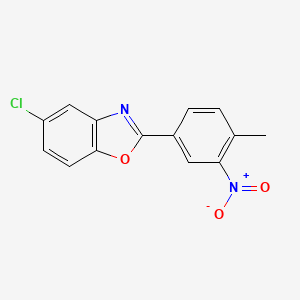
![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)
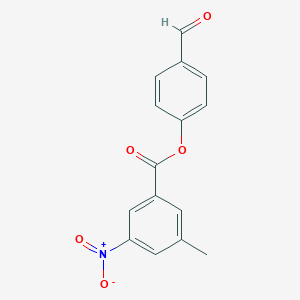
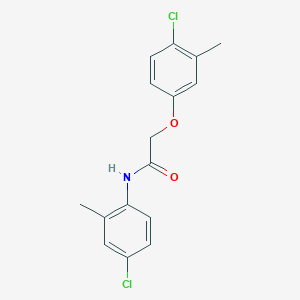
![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIMETHYLIMINOFORMAMIDE](/img/structure/B5699950.png)
![2-(4-chlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B5699959.png)
![3-ETHYL-1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)UREA](/img/structure/B5699967.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
